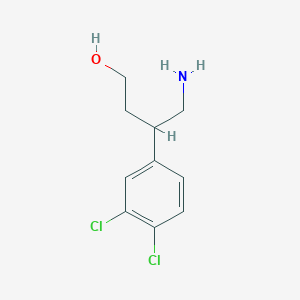
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Vue d'ensemble
Description
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Degradation of Related Compounds
Research on compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its environmental impact provides insights into how similar chlorinated organic compounds might behave in natural settings. Studies have focused on the toxicology, mutagenicity, and environmental degradation pathways of these compounds. For instance, the assessment of the emission of organochlorine compounds like chlorophenols on aquatic environments reveals their moderate toxic effects and the conditions under which their persistence in the environment increases or decreases (Krijgsheld & Gen, 1986; Magnoli et al., 2020).
Biodegradation and Treatment of Wastewater
The biodegradation of pesticides, including those related to chlorophenolic compounds, highlights the role of microbial action in detoxifying pollutants from industrial wastewater. Research on treating wastewater from the pesticide industry has shown the effectiveness of biological processes and activated carbon in removing toxic pollutants, potentially offering a pathway for mitigating environmental impacts (Goodwin et al., 2018).
Catalytic Applications in Organic Synthesis
Studies on the use of metal cation-exchanged clays as catalysts in organic synthesis provide a glimpse into how related chemical compounds might be utilized in synthetic chemistry. Such catalysts have been applied in various reactions, including alkylation, rearrangement, and acetalization, demonstrating their utility in producing key organic compounds with environmental and industrial significance (Tateiwa & Uemura, 1997).
Bio-inspired Adhesive Materials
Research into bio-inspired adhesive materials, such as chitosan-catechol, explores the potential of combining natural polymers with catecholic compounds to create strong, biocompatible adhesives for medical applications. This research avenue underscores the versatility of chemical compounds in biomaterials science and their potential in developing new medical technologies (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a) and protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting the activity of the aforementioned kinases, leading to changes in cellular signaling .
Biochemical Pathways
The compound may affect the DYRK1A-PKB/AKT signaling pathway. This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism. Any alteration in this pathway can lead to significant downstream effects, potentially influencing cell cycle progression and apoptosis .
Result of Action
Related compounds have been found to inhibit the growth and migration of cells, arrest the cell cycle in the g0/g1 phase, and induce apoptosis .
Propriétés
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152298-51-6, 135936-35-5 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
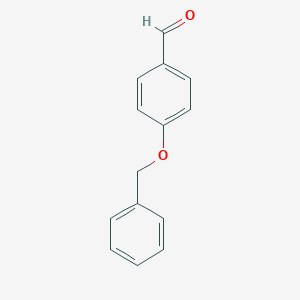


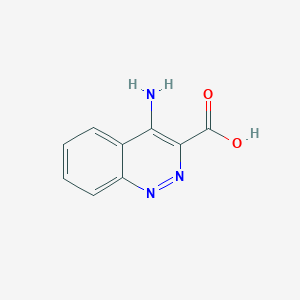
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
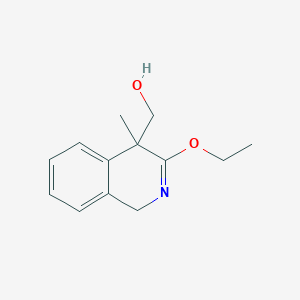
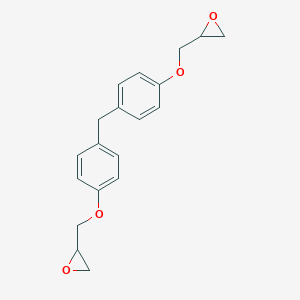

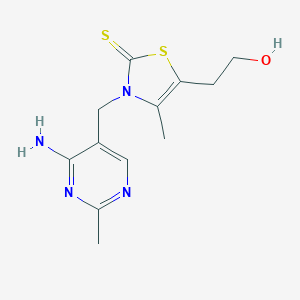
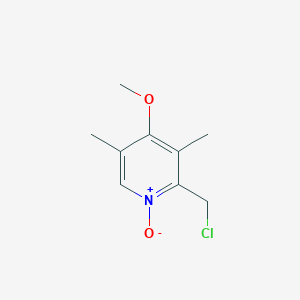
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)
![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)
